N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, ethoxy groups, and a thioxo group
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves several steps, including the formation of the benzoxadiazocine ring system and the introduction of the ethoxy and thioxo groups. The synthetic route typically involves the following steps:
Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazocine ring.
Introduction of Ethoxy Groups: Ethoxy groups are introduced through nucleophilic substitution reactions using ethyl halides.
Introduction of Thioxo Group: The thioxo group is introduced through the reaction of the intermediate compound with sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can be compared with other similar compounds, such as:
- N-(2,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
- N-(2,4-dimethylphenyl)-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C30H33N3O4S |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-6-ethoxy-10-(4-ethoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C30H33N3O4S/c1-6-35-21-14-12-20(13-15-21)33-29(38)32-26-22-9-8-10-24(36-7-2)27(22)37-30(33,5)25(26)28(34)31-23-16-11-18(3)17-19(23)4/h8-17,25-26H,6-7H2,1-5H3,(H,31,34)(H,32,38) |
InChI Key |
WVZVJEXFHXEUGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=CC=C4OCC)C)C(=O)NC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.